molecular formula C5H8N2O B578060 4-amino-5,6-dihydropyridin-2(1H)-one CAS No. 1245643-32-6

4-amino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B578060
CAS No.: 1245643-32-6
M. Wt: 112.132
InChI Key: SBSXDCNMTTUCPP-UHFFFAOYSA-N
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Description

4-amino-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring with an amino group at the 4-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dihydropyridin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminocrotonamide with ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives with altered oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-amino-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group and carbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-pyridone: Similar structure but lacks the dihydro component.

    5,6-dihydro-2-pyridone: Lacks the amino group at the 4-position.

    4-amino-5,6-dihydro-2-pyrimidinone: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-amino-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group on a dihydropyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXDCNMTTUCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744857
Record name 4-Amino-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-32-6
Record name 4-Amino-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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